Oxoplatinum - 31246-66-9

Oxoplatinum

Catalog Number: EVT-1540422
CAS Number: 31246-66-9
Molecular Formula: Cl2H8N2O2Pt
Molecular Weight: 334.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxoplatinum is synthesized from various platinum precursors and has been investigated for its potential anticancer properties. It belongs to a broader class of platinum compounds that are characterized by their ability to form DNA cross-links, which disrupts cancer cell replication.

Synthesis Analysis

Methods

  1. Reactants: Cis-dichlorocyclohexanediamine platinum(II), silver nitrate, and potassium oxalate.
  2. Conditions: The reaction is conducted in deionized water at elevated temperatures (30-80 °C), under dark conditions to prevent photodecomposition.
  3. Process: After stirring for several hours, silver iodide precipitate is filtered out, and potassium oxalate is added to the filtrate. The mixture is then concentrated under reduced pressure to obtain the final product.

The yield of this synthesis can reach up to 90% with careful control of reaction parameters such as temperature and reactant ratios .

Molecular Structure Analysis

Structure and Data

The molecular structure of oxoplatinum features a central platinum atom coordinated with two chloride ions, two amine groups, and an oxo group. The arrangement of these ligands around the platinum center contributes to its unique chemical properties and biological activity.

  • Molecular Weight: Approximately 399.2 g/mol.
  • Coordination Geometry: Typically octahedral due to the six ligands surrounding the platinum atom.
  • Spectroscopic Data: Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups associated with oxoplatinum .
Chemical Reactions Analysis

Reactions and Technical Details

Oxoplatinum undergoes various chemical reactions that are critical for its biological activity:

  1. Reduction Reactions: In biological systems, oxoplatinum can be reduced to form more reactive species such as cisplatin. This reduction often occurs in the cytoplasm where reducing agents like ascorbic acid are present.
  2. DNA Binding: Once reduced, the active form can bind to DNA, forming cross-links that inhibit replication and transcription processes in cancer cells.

The mechanism of action involves the formation of covalent bonds with DNA bases, primarily guanine, which leads to cytotoxic effects .

Mechanism of Action

Process and Data

The mechanism through which oxoplatinum exerts its anticancer effects involves several steps:

  1. Cellular Uptake: Oxoplatinum enters cancer cells through passive diffusion or facilitated transport.
  2. Reduction: Inside the cell, it is reduced to its active form, which can interact with cellular components.
  3. DNA Cross-Linking: The active species binds to DNA, causing cross-links that prevent proper DNA replication and transcription.
  4. Induction of Apoptosis: The resultant DNA damage triggers cellular stress responses leading to apoptosis or programmed cell death.

Studies indicate that oxoplatinum's mechanism shares similarities with cisplatin but may offer advantages in terms of reduced toxicity and improved efficacy against certain cancer types .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Oxoplatinum demonstrates stability under physiological conditions but can be activated by reducing agents.
  • Reactivity: Reacts readily with nucleophiles such as thiols or amines due to its electrophilic nature.

Relevant data from studies show that oxoplatinum exhibits lower lipophilicity compared to some other platinum compounds, which may influence its distribution and accumulation in tissues .

Applications

Scientific Uses

Oxoplatinum is primarily researched for its applications in oncology as an anticancer agent. Its potential benefits include:

  • Cancer Treatment: Investigated for use against various cancers including ovarian and testicular cancers.
  • Combination Therapies: Studies are exploring its use in combination with other chemotherapeutic agents to enhance efficacy while minimizing side effects.

Research continues into optimizing its formulation and delivery methods to improve therapeutic outcomes in clinical settings .

Introduction to Oxoplatinum in Transition-Metal Chemistry

Definition and Classification of Platinum(IV) Complexes

Oxoplatinum (Pt(IV) complexes represent a critical class of octahedrally coordinated platinum compounds characterized by their +4 oxidation state and inert kinetic profile. Unlike square planar Pt(II) drugs like cisplatin, Pt(IV) complexes feature two additional axial ligands, enabling enhanced structural modularity and redox stability. This configuration allows for:

  • Tunable lipophilicity through ligand modification
  • Prodrug functionality activated by intracellular reduction
  • Reduced off-target reactivity during systemic circulation [4] [6]

Platinum complexes are classified based on oxidation state, ligand geometry, and biological activation mechanisms:

Table 1: Classification of Platinum Anticancer Agents

Oxidation StateCoordination GeometryRepresentative CompoundsKey Characteristics
Pt(II)Square planarCisplatin, CarboplatinDirect DNA binding; Nephrotoxic
Pt(IV)OctahedralOxoplatinum, SatraplatinProdrug activation; Enhanced stability
MultinuclearLinear/bridgingBBR3464Non-canonical DNA adducts

Pt(IV) complexes like Oxoplatinum specifically belong to the prodrug category, requiring bioreductive activation to release cytotoxic Pt(II) species. Their axial ligands (typically carboxylates or hydroxides) significantly influence cellular uptake and reduction potentials. This structural feature differentiates them from classical Pt(II) drugs and enables targeted modifications to overcome drug resistance [4] [10].

Historical Development of Oxoplatinum and Analogous Platinum-Based Compounds

The evolution of platinum therapeutics began with Rosenberg's serendipitous 1965 discovery of cisplatin's cytotoxic properties during Escherichia coli experiments [6]. This sparked systematic development of platinum analogs:

  • First Generation (1978): Cisplatin (cis-[PtCl₂(NH₃)₂]) received approval for testicular/ovarian cancers but exhibited severe nephrotoxicity and neurotoxicity due to non-specific reactivity [4] [10].
  • Second Generation (1986): Carboplatin emerged with a bidentate dicarboxylate ligand (cyclobutanedicarboxylate), reducing toxicity but retaining cross-resistance with cisplatin [6] [10].
  • Third Generation (1996): Oxaliplatin introduced the DACH carrier ligand (1,2-diaminocyclohexane), enabling activity in cisplatin-resistant colorectal cancers through bulky DNA adduct formation [8] [10].

Oxoplatinum was developed as part of the Pt(IV) prodrug wave (1990s-present) to circumvent limitations of Pt(II) drugs. Its axial ligands confer:1) Extended blood circulation due to reduced plasma protein binding (<30% vs cisplatin's 65-95%) [6] [10]2) Controlled activation via intracellular reducing agents (glutathione, ascorbate)3) Oral bioavailability potential unmet by earlier platinum drugs [4]

Table 2: Evolution of Clinically Significant Platinum Agents

GenerationYear ApprovedCompoundInnovationLimitations
First1978CisplatinDNA cross-linking mechanismNephro/neurotoxicity
Second1986CarboplatinReduced toxicityCross-resistance
Third1996OxaliplatinDACH ligand; Colorectal activityNeuropathy
Fourth (R&D)-OxoplatinumProdrug design; Enhanced stabilityReduction-dependent activation

Significance of Oxoplatinum in Inorganic and Medicinal Chemistry

Oxoplatinum exemplifies how coordination chemistry principles solve biomedical challenges. Its significance spans:

Inorganic Chemistry Innovations

  • Ligand Exchange Kinetics: The inertness of Pt(IV)-ligand bonds enables predictable hydrolysis rates, addressing cisplatin's uncontrolled aquation in blood [6] [10].
  • Redox Tuning: Reduction potentials are modulated through axial ligands (e.g., chlorides vs carboxylates), allowing control over activation sites [4].
  • Stereochemical Control: cis vs trans isomer configurations in Pt(IV) complexes yield distinct DNA binding modes and cytotoxic profiles [6].

Medicinal Chemistry Advancements

  • Targeted Delivery: Conjugation with tumor-homing peptides (e.g., RGD sequences) exploits integrin overexpression in cancers, improving tumor specificity [4].
  • Nanocarrier Integration: Pt(IV) complexes like Oxoplatinum encapsulate into polylactic-co-glycolic acid (PLGA) nanoparticles, achieving 3-5x higher tumor accumulation than free drugs [4].
  • Resistance Mitigation: The DACH ligand in oxaliplatin derivatives prevents nucleotide excision repair (NER) machinery from removing platinum-DNA adducts—a key cisplatin resistance mechanism [6] [10].

Emerging Therapeutic Paradigms

  • Photoactivation: Pt(IV)-azide complexes release cytotoxic species upon visible light irradiation, enabling spatiotemporal control in photodynamic therapy [6].
  • Immunogenic Effects: Oxoplatinum derivatives induce calreticulin exposure on cancer cells, enhancing anti-tumor immune responses alongside direct cytotoxicity [4].

Table 3: Key Strategies for Enhancing Pt(IV) Complex Therapeutic Profiles

StrategyChemical ApproachBiological Outcome
Ligand FunctionalizationEster-linked targeting peptidesTumor-selective uptake
Nanoparticle DeliveryPLGA/PEG encapsulationEnhanced permeability and retention (EPR) effect
Combined ModalityConjugation with histone deacetylase inhibitorsSynergistic epigenetic modulation

Oxoplatinum's development underscores the critical synergy between inorganic synthesis and precision medicine, providing a template for next-generation metal-based therapeutics. Its prodrug architecture remains a versatile platform for addressing pharmacokinetic limitations while retaining platinum's core DNA-damaging efficacy [4] [6] [10].

Properties

CAS Number

31246-66-9

Product Name

Oxoplatinum

IUPAC Name

azane;platinum(4+);dichloride;dihydroxide

Molecular Formula

Cl2H8N2O2Pt

Molecular Weight

334.1 g/mol

InChI

InChI=1S/2ClH.2H3N.2H2O.Pt/h2*1H;2*1H3;2*1H2;/q;;;;;;+4/p-4

InChI Key

WIBKDBYFIKUYJQ-UHFFFAOYSA-J

SMILES

N.N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4]

Synonyms

cis-dichlorodihydroxydiamminoplatinum
diamminedichlorodihydroxyplatinum IV
diamminedichlorodihydroxyplatinum IV, (OC-6-12)-isomer
diamminedichlorodihydroxyplatinum IV, (OC-6-33)-isomer
dichlorodihydroxyammineplatinum
oxoplatin
oxoplatina
oxoplatinum
Pt(IV)(NH3)2Cl2(OH)2
trans-ODDP

Canonical SMILES

N.N.[OH-].[OH-].[Cl-].[Cl-].[Pt+4]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.